molecular formula C16H19NO2 B361370 6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 84097-16-5

6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B361370
CAS No.: 84097-16-5
M. Wt: 257.33g/mol
InChI Key: PEECVRVLAKJKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves the condensation of 6-methyl-2H-chromen-2-one with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrochromenone derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted chromenone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2H-chromen-2-one: Lacks the piperidinyl group but shares the chromenone core structure.

    4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Similar structure but without the methyl group at the 6-position.

Uniqueness

6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to the presence of both the methyl and piperidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

6-methyl-4-(piperidin-1-ylmethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-5-6-15-14(9-12)13(10-16(18)19-15)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEECVRVLAKJKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.